1-[5-Methyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]azepane
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Overview
Description
1-[5-Methyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]azepane is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a triazole ring fused with a pyrimidine ring, makes it a valuable target for synthetic and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-Methyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]azepane can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
For industrial production, the scale-up of the microwave-mediated synthesis method has been demonstrated to be effective. The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[5-Methyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]azepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of reduced triazolopyrimidine derivatives.
Scientific Research Applications
1-[5-Methyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]azepane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[5-Methyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]azepane involves its interaction with specific molecular targets and pathways. It has been shown to act as an inhibitor of various enzymes, including JAK1, JAK2, and PHD-1 . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Similar structure but with a hydroxyl group at the 7th position.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar triazole-pyrimidine fusion.
Uniqueness
1-[5-Methyl-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]azepane is unique due to its specific substitution pattern and the presence of the azepane ring. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
7-(azepan-1-yl)-5-methyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6/c1-13-11-15(22-9-4-2-3-5-10-22)23-17(19-13)20-16(21-23)14-7-6-8-18-12-14/h6-8,11-12H,2-5,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZDXLVJIPUVTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)N3CCCCCC3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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